molecular formula C13H25N3 B1375010 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine CAS No. 688020-08-8

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B1375010
CAS No.: 688020-08-8
M. Wt: 223.36 g/mol
InChI Key: GPGWBUYBPSBFGD-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine (CAS 1082454-66-7) is a chemical compound with the molecular formula C14H27N3 and a molecular weight of 237.38 g/mol . This compound features a piperazine core, a nitrogen-containing heterocycle that is one of the most frequently used scaffolds in the development of biologically active compounds and approved drugs . The piperazine ring is highly valued in medicinal chemistry for its ability to improve the physicochemical properties of a molecule and serve as a conformational scaffold to optimally position pharmacophoric groups for interaction with biological targets . The specific substitution pattern of this molecule, incorporating both cyclopropylmethyl and piperidin-4-yl groups, makes it a versatile and valuable building block for organic synthesis and drug discovery efforts. Piperazine-containing structures are found in a wide array of FDA-approved therapeutics, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . Researchers may utilize this intermediate in various synthetic methodologies, such as reductive amination or amide bond formation, to create novel compounds for high-throughput screening and lead optimization. This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals in a laboratory setting with appropriate personal protective equipment and under controlled conditions.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWBUYBPSBFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Piperazine with Cyclopropylmethyl Chloride

  • Reactants: Piperazine and cyclopropylmethyl chloride
  • Conditions: Typically conducted in an organic solvent (e.g., acetonitrile or dichloromethane) with a base (NaOH, K2CO3) to neutralize HCl formed during the reaction.
  • Mechanism: The lone pair on the nitrogen of piperazine attacks the electrophilic carbon of cyclopropylmethyl chloride, substituting the chloride ion.
  • Outcome: Formation of 1-(cyclopropylmethyl)piperazine intermediate.

Coupling with Piperidin-4-yl Moiety

  • Approach 1: Direct alkylation of piperidine or piperidin-4-yl derivatives with the substituted piperazine.
  • Approach 2: Use of protected piperidine derivatives (e.g., Boc-protected piperidine) to control regioselectivity and avoid side reactions, followed by deprotection.
  • Catalysts and reagents: Sometimes coupling agents or reductive amination protocols are employed to attach the piperidin-4-yl group to the piperazine core.

Salt Formation

  • The free base of this compound is treated with hydrochloric acid to form the dihydrochloride salt.
  • This improves solubility and stability for further handling and pharmaceutical formulation.

Reaction Conditions and Yields

Step Reactants Conditions Yield (%) Notes
N-alkylation Piperazine + Cyclopropylmethyl chloride Base (NaOH/K2CO3), solvent (MeCN) 60-80 Mild temperature, nucleophilic substitution
Coupling with piperidin-4-yl Piperidine or protected derivative + substituted piperazine Coupling agent or reductive amination 50-70 Boc protection improves selectivity
Salt formation Free base + HCl Acid-base reaction >90 Formation of dihydrochloride salt

Research Findings and Optimization

  • Studies have shown that using potassium carbonate as a base in acetonitrile yields cleaner products with fewer side reactions compared to sodium hydroxide in aqueous media.
  • Protecting groups on piperidine (e.g., Boc) facilitate selective alkylation and reduce polymerization or over-alkylation side products.
  • Reductive amination methods have been employed for introducing the piperidin-4-yl group onto the piperazine core with moderate to good yields, using aldehyde intermediates and amine derivatives under mild conditions.
  • Optimization of leaving groups (chloride, sulfoxide) and bases has been critical in improving yields and purity in related piperazine syntheses, suggesting similar strategies can be applied here.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution Direct reaction of piperazine with cyclopropylmethyl chloride Simple, straightforward, good yield Requires control of reaction conditions to avoid side products
Protected piperidine coupling Use of Boc-protected piperidine intermediates followed by deprotection Enhanced regioselectivity and purity Additional steps for protection/deprotection
Reductive amination Coupling piperazine derivatives with aldehydes under reductive conditions Mild conditions, versatile Moderate yields, requires careful reagent choice
Salt formation Conversion of free base to dihydrochloride salt Improved stability and solubility Additional purification step

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinities

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents/Modifications Target Receptors (Ki values, nM) Key Applications/Findings References
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine Cyclopropylmethyl, piperidin-4-yl σ receptors (indirect evidence) Modulates dopamine release via σ receptors
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl, piperidin-4-yl D₂ (30.6 nM) High D₂ receptor affinity; antipsychotic potential
DuP734 (2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone HBr) Cyclopropylmethyl, fluorophenyl σ₁ receptors Inhibits σ₁-mediated dopamine release
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, nitrobenzyl-piperidine D₂ (30.6 nM), 5-HT₁A, 5-HT₂A Optimized linker length (4 carbons) enhances affinity
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) Dimethoxyphenethyl, phenylpropyl σ₁ (agonist) Antidepressant; clinical phase III trials
Key Observations:
  • Cyclopropylmethyl vs. Methoxyphenyl Groups : The cyclopropylmethyl group in the target compound likely enhances σ receptor interactions, whereas methoxyphenyl substituents (e.g., in SA4503 or 1-(2-methoxyphenyl) derivatives) improve binding to dopamine D₂ and serotonin receptors .
  • Linker Length and Flexibility: Compounds with four-carbon linkers (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit higher D₂/5-HT₁A affinity compared to three-carbon analogs .
  • Sigma Receptor Specificity: Both the target compound and DuP734 interact with σ receptors, but DuP734’s fluorophenyl group enhances σ₁ selectivity, while the cyclopropylmethyl group may favor σ₂ or non-selective binding .
Receptor Binding and Functional Activity:
  • Dopaminergic Effects : The target compound shares mechanistic similarities with DuP734, both inhibiting NMDA-stimulated dopamine release via σ receptors. However, unlike methoxyphenyl derivatives (e.g., SA4503), it lacks direct D₂ receptor affinity .
  • Antimicrobial and Antifungal Potential: While some piperazines (e.g., 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine) inhibit Candida albicans virulence, the target compound’s activity in this domain remains unexplored .

Physicochemical Properties

Property This compound 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine SA4503
Molecular Weight 223.36 g/mol 317.44 g/mol 428.56 g/mol
LogP (Predicted) ~2.1 ~2.8 ~4.2
Water Solubility Low (cyclopropyl hydrophobicity) Moderate (methoxy polarity) Low
Receptor Profile σ receptors, dopamine modulation D₂, 5-HT₁A, 5-HT₂A σ₁ agonist

Biological Activity

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a piperazine derivative characterized by a cyclopropylmethyl substituent. Piperazines are known for their diverse biological activities, often functioning as pharmacologically active agents in various therapeutic contexts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that compounds containing piperazine moieties can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Target Interactions

  • Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating neuropsychiatric disorders.

In Vitro Studies

In laboratory settings, this compound has demonstrated various biological activities:

  • Antidepressant-like Effects : In animal models, the compound showed significant antidepressant-like effects in behavioral tests, such as the forced swim test and tail suspension test.
  • Anxiolytic Properties : It also exhibited anxiolytic effects, potentially through modulation of serotonergic pathways.

In Vivo Studies

A series of in vivo studies have been conducted to assess the compound's efficacy:

Study TypeFindings
Behavioral TestsSignificant reduction in immobility time (indicative of antidepressant effect)
Neurochemical AnalysisAltered levels of serotonin and dopamine metabolites in brain regions associated with mood regulation

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly influence potency and selectivity.

Modification TypeEffect on Activity
Cyclopropylmethyl SubstitutionEnhanced binding affinity to serotonin receptors
Piperidinyl GroupIncreased stability and bioavailability

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Case Study 1 : A study investigated the compound's effects on depression models in rodents. Results indicated a rapid onset of antidepressant effects comparable to established SSRIs.
  • Case Study 2 : Research exploring its anxiolytic properties revealed significant reductions in anxiety-related behaviors, suggesting a dual-action profile beneficial for treating mood disorders.

Q & A

Basic: What are the standard synthetic routes for 1-(cyclopropylmethyl)-4-(piperidin-4-yl)piperazine, and how can reaction conditions be optimized for higher yields?

The synthesis of piperazine derivatives often involves multi-step reactions, including reductive amination, nucleophilic substitution, and coupling. For example, a related compound (Volasertib) was synthesized via reductive amination of 1-(cyclopropylmethyl)piperazine followed by hydrolysis and salt formation, achieving an overall yield of 47% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Palladium or nickel complexes improve coupling reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Key techniques include:

  • NMR spectroscopy : Confirms substituent positions and ring conformations (e.g., ¹H/¹³C NMR for piperazine ring protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Advanced: How does the compound interact with biological targets, and what experimental assays validate these mechanisms?

Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine). Methodologies include:

  • Radioligand binding assays : Quantify affinity for receptors (e.g., Ki values < 100 nM for σ receptors) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina .
  • In vivo behavioral studies : Assess anxiolytic or antipsychotic effects in rodent models .

Advanced: How do structural modifications (e.g., cyclopropylmethyl vs. benzyl groups) influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Lipophilicity : Cyclopropylmethyl enhances blood-brain barrier penetration compared to polar groups .
  • Substituent positioning : Meta-substituted aryl groups improve receptor selectivity (e.g., σ-1 over σ-2) .
  • Hydrogen bonding : Sulfonyl or carbonyl groups increase binding stability via interactions with receptor residues .

Advanced: How can researchers resolve contradictions in reported synthesis yields or crystallographic data?

  • Reproducibility checks : Standardize reaction conditions (e.g., temperature ±2°C, solvent purity) .
  • Data cross-validation : Compare XRD results with computational models (e.g., density functional theory) .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers .

Basic: What analytical methods ensure purity and stability during storage?

  • HPLC : Monitors degradation products (e.g., column: C18, mobile phase: acetonitrile/water) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) .
  • Storage : Argon-atmosphere vials at -20°C prevent oxidation .

Advanced: How can computational modeling predict the compound’s behavior in biological systems?

  • Molecular dynamics simulations : Track conformational changes in aqueous environments (e.g., GROMACS) .
  • ADMET prediction : Software like SwissADME estimates bioavailability and toxicity .
  • Free-energy perturbation : Quantifies binding affinity changes due to substituent modifications .

Basic: What safety protocols are essential for handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Fume hoods for volatile intermediates .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies enhance the compound’s selectivity for specific enzyme isoforms?

  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to differentiate isoforms .
  • Fragment-based drug design : Incorporates isoform-specific pharmacophores (e.g., hydrophobic pockets) .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade non-target isoforms .

Advanced: How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallinity and solubility?

  • Crystal engineering : Co-crystallization with carboxylic acids improves solubility via hydrogen bonds .
  • π-π interactions : Aromatic substituents enhance crystallinity but reduce aqueous solubility .
  • Polymorph screening : Identifies forms with optimal bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Reactant of Route 2
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1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

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